5-氯-2-碘苯甲醛

描述

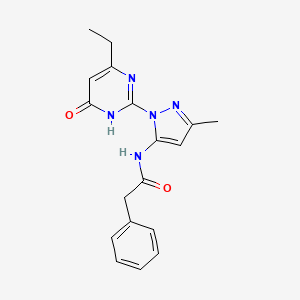

5-Chloro-2-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO. It has a molecular weight of 266.47 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 5-Chloro-2-iodobenzaldehyde can be achieved from (5-CHLORO-2-IODOPHENYL)METHANOL . Chemicalbook provides three synthetic routes for this compound .Molecular Structure Analysis

The IUPAC name of 5-Chloro-2-iodobenzaldehyde is 2-chloro-5-iodobenzaldehyde . The InChI code is 1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H .Chemical Reactions Analysis

5-Chloro-2-iodobenzaldehyde has been used in the synthesis of Dioxidomolybdenum (VI) complexes . These complexes were synthesized by solution-based reactions of aroylhydrazones with bis(acetylacetonato)dioxidomolybdenum (VI) complex .Physical And Chemical Properties Analysis

5-Chloro-2-iodobenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

合成和化学反应

- 5-氯-2-碘苯甲醛是合成复杂有机化合物的前体。例如,它已被用于合成2,4-二甲基-5-碘苯甲醛,这是制备用于检测小细胞肺癌的放射性碘标记物的相关化合物(Akula, Zhang, & Kabalka, 2002)。

- 它在氟亚胺和硫醚钯环化合物的形成中起着作用,作为高活性Heck和Suzuki催化剂的前体。这展示了它在促进复杂有机反应中的实用性(Rocaboy & Gladysz, 2003)。

晶体结构和磁性能

- 该化合物在Schiff碱配体的形成中至关重要,这些配体在合成具有特定磁性能的多核团簇中具有应用。这些团簇是展示单分子磁体(SMM)行为的潜在候选物(Bikas et al., 2020)。

大环络合物的形成

- 它被用于在[1+1]柔性Schiff碱大环络合物上创建锌卤模板效应。这些络合物在配位化学和材料科学中有各种应用(Chen, Zhang, Jin, & Huang, 2014)。

溶解度和活度系数

- 研究5-氯-2-碘苯甲醛衍生物在水中的溶解度和无限稀释活度系数对于了解其在各种溶剂中的行为至关重要,这对化学合成和制药应用至关重要(Larachi et al., 2000)。

旋转异构体

- 对间位卤代苯甲醛的旋转异构体,包括5-氯-2-碘苯甲醛衍生物的研究,有助于了解分子结构及其对物理性质的影响(Crowder & Northam, 1969)。

厌氧细菌的转化

- 该化合物在代谢稳定的厌氧富集培养物中的转化,导致羧酸和羟甲基基团的形成,在环境化学和生物修复研究中具有重要意义(Neilson, Allard, Hynning, & Remberger, 1988)。

安全和危害

The safety information for 5-Chloro-2-iodobenzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Target of Action

It is known that indole derivatives, which can be synthesized from compounds like 5-chloro-2-iodobenzaldehyde, bind with high affinity to multiple receptors . These receptors could potentially be the targets of 5-Chloro-2-iodobenzaldehyde.

Mode of Action

It is known that benzylic halides, which are similar to 5-chloro-2-iodobenzaldehyde, typically react via an sn1 or sn2 pathway . This involves a nucleophilic substitution at the benzylic position, which is stabilized by resonance .

Biochemical Pathways

These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that 5-Chloro-2-iodobenzaldehyde may affect a wide range of biochemical pathways.

Pharmacokinetics

Its molecular weight of 26646 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known that molecular crystals based on similar compounds exhibit significant photomechanic effects . The 1H NMR spectral changes for the microcrystals before and after UV irradiation suggest that photodimerization is the driving force for these light-induced macroscopic mechanic movements .

Action Environment

It is known that uv irradiation can induce significant changes in similar compounds , suggesting that light exposure may influence the action of 5-Chloro-2-iodobenzaldehyde.

属性

IUPAC Name |

5-chloro-2-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJNLCSRPMRUCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-iodobenzaldehyde | |

CAS RN |

1001334-22-0 | |

| Record name | 5-chloro-2-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-phenylphenyl)methanone](/img/structure/B2444047.png)

![6-(4-methoxyphenethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2444050.png)

![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)

![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)